molecular formula C17H16N2O5 B11057703 8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid

8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid

Cat. No.: B11057703
M. Wt: 328.32 g/mol
InChI Key: AJNOEQYSEAIMOA-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by its fused ring system and multiple functional groups, including methoxy, methyl, and carboxylic acid groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of 8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid involves multiple steps, typically starting from simpler aromatic compounds. The synthetic route often includes:

    Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.

    Functional group modifications: Introduction of methoxy and methyl groups through methylation reactions.

    Oxidation and reduction steps: To introduce the keto group and other functionalities.

    Final carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid include other naphthyridine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Similar compounds include:

These compounds can be compared based on their chemical structure, reactivity, and biological activities to highlight the unique features of this compound.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

8,9-dimethoxy-2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylic acid

InChI

InChI=1S/C17H16N2O5/c1-7-13-15(14(17(21)22)8(2)18-7)9-5-11(23-3)12(24-4)6-10(9)19-16(13)20/h5-6H,1-4H3,(H,19,20)(H,21,22)

InChI Key

AJNOEQYSEAIMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)O)C3=CC(=C(C=C3NC2=O)OC)OC

Origin of Product

United States

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